molecular formula C27H29NO11 B2504864 [5-acetamido-3,4-diacetyloxy-6-[4-[(E)-3-(furan-2-yl)prop-2-enoyl]phenoxy]oxan-2-yl]methyl acetate CAS No. 1094814-38-6

[5-acetamido-3,4-diacetyloxy-6-[4-[(E)-3-(furan-2-yl)prop-2-enoyl]phenoxy]oxan-2-yl]methyl acetate

Cat. No. B2504864
CAS RN: 1094814-38-6
M. Wt: 543.525
InChI Key: OQUGHBWMRWLNMR-VAWYXSNFSA-N
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Description

[5-acetamido-3,4-diacetyloxy-6-[4-[(E)-3-(furan-2-yl)prop-2-enoyl]phenoxy]oxan-2-yl]methyl acetate is a useful research compound. Its molecular formula is C27H29NO11 and its molecular weight is 543.525. The purity is usually 95%.
BenchChem offers high-quality [5-acetamido-3,4-diacetyloxy-6-[4-[(E)-3-(furan-2-yl)prop-2-enoyl]phenoxy]oxan-2-yl]methyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [5-acetamido-3,4-diacetyloxy-6-[4-[(E)-3-(furan-2-yl)prop-2-enoyl]phenoxy]oxan-2-yl]methyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Stereoselective Synthesis and Applications in Organic Chemistry

  • The compound has been used in stereoselective synthesis processes, particularly in the creation of complex molecular structures like 8-oxabicyclo[3.2.1]octane-2,3,4,6,7-pentols. This showcases its utility in organic chemistry, particularly in synthesizing asymmetric molecules and trisaccharides (Gerber & Vogel, 2001).

Photochromic Properties in Chemical Synthesis

  • Research indicates that derivatives of the compound exhibit photochromic properties. These properties are significant in the synthesis of photoresponsive materials, useful in developing advanced materials with light-sensitive characteristics (Aiken et al., 2014).

Potential Antiprotozoal Applications

  • The compound and its derivatives have been explored for their antiprotozoal properties, indicating potential applications in the development of treatments for protozoal infections (Ismail et al., 2004).

Applications in Anticonvulsant Drug Development

  • Studies have shown that certain derivatives of this compound demonstrate significant anticonvulsant activities. This suggests its applicability in the development of novel anticonvulsant medications (Kohn et al., 1993).

Cytotoxic Evaluation in Cancer Research

  • The compound has been evaluated for its cytotoxic effects on various cancer cell lines, showing potential as a lead compound in the development of cancer therapeutics (Cinar et al., 2017).

properties

IUPAC Name

[5-acetamido-3,4-diacetyloxy-6-[4-[(E)-3-(furan-2-yl)prop-2-enoyl]phenoxy]oxan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO11/c1-15(29)28-24-26(37-18(4)32)25(36-17(3)31)23(14-35-16(2)30)39-27(24)38-21-9-7-19(8-10-21)22(33)12-11-20-6-5-13-34-20/h5-13,23-27H,14H2,1-4H3,(H,28,29)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQUGHBWMRWLNMR-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)C(=O)C=CC3=CC=CO3)COC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)C(=O)/C=C/C3=CC=CO3)COC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29NO11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-acetamido-3,4-diacetyloxy-6-[4-[(E)-3-(furan-2-yl)prop-2-enoyl]phenoxy]oxan-2-yl]methyl acetate

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